molecular formula C14H16N2O B8461928 2-(2-Amino-pyridin-4-yl)-1-p-tolyl-ethanol

2-(2-Amino-pyridin-4-yl)-1-p-tolyl-ethanol

Cat. No. B8461928
M. Wt: 228.29 g/mol
InChI Key: OWPRAVUILZFQAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Amino-pyridin-4-yl)-1-p-tolyl-ethanol is a useful research compound. Its molecular formula is C14H16N2O and its molecular weight is 228.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

2-(2-aminopyridin-4-yl)-1-(4-methylphenyl)ethanol

InChI

InChI=1S/C14H16N2O/c1-10-2-4-12(5-3-10)13(17)8-11-6-7-16-14(15)9-11/h2-7,9,13,17H,8H2,1H3,(H2,15,16)

InChI Key

OWPRAVUILZFQAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CC2=CC(=NC=C2)N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the solution of [4-(2-hydroxy-2-p-tolyl-ethyl)-pyridin-2-yl]-carbamic acid tert-butyl ester (80 mg, 0.24 mmol) in DCM (2 mL) is added trifluoroacetic acid (0.5 mL). The mixture is stirred for 30 min at room temperature. Then saturated NaHCO3 aquaous solution (10 mL) is added slowly and the resulting mixture is extracted with DCM (2×10 mL). All the organic layers are combined and concentrated. The crude is purified by silica flash column chromatography eluting with EtOAc in Heptane (gradient from 0% to 100%) to give 40 mg of the desired product.
Name
[4-(2-hydroxy-2-p-tolyl-ethyl)-pyridin-2-yl]-carbamic acid tert-butyl ester
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

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